methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
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Overview
Description
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate is a major alkaloid found in the leaves and stem-bark of the plants Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to other alkaloids such as voacangine and coronaridine . This compound has been studied for its pharmacological properties, including its effects on the central nervous system .
Preparation Methods
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate can be extracted from the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . The extraction process typically involves the use of organic solvents such as chloroform and ether . The extracted alkaloids are then purified using chromatographic techniques
Chemical Reactions Analysis
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of conopharyngine can lead to the formation of conopharyngine pseudoindoxyl .
Scientific Research Applications
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[133102,1004,9In chemistry, it is used as a model compound for studying the reactivity of indole alkaloids . In biology, conopharyngine has been investigated for its effects on the central nervous system, including its ability to produce bradycardia and hypotension in cats . In medicine, conopharyngine has shown weak acetylcholinesterase inhibitory activity and has been studied for its potential use in treating neurological disorders . In industry, conopharyngine and its derivatives are used in the development of new pharmaceuticals .
Mechanism of Action
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate exerts its effects primarily through its interaction with the central nervous system . It has been shown to produce bradycardia and hypotension in cats, likely through its action on the autonomic nervous system . This compound also has weak acetylcholinesterase inhibitory activity, which may contribute to its effects on the central nervous system . The exact molecular targets and pathways involved in conopharyngine’s mechanism of action are still under investigation .
Comparison with Similar Compounds
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate is closely related to other indole alkaloids such as voacangine and coronaridine . These compounds share similar chemical structures and pharmacological properties . conopharyngine is unique in its specific effects on the central nervous system, including its ability to produce bradycardia and hypotension in cats . Other similar compounds include ibogaline and conoduramin, which also belong to the voacanga series of alkaloids .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3/t13-,14-,21-,23+/m0/s1 |
InChI Key |
DUFLXLVGASPEMV-BPYGGHBPSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC |
Synonyms |
conopharyngine |
Origin of Product |
United States |
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